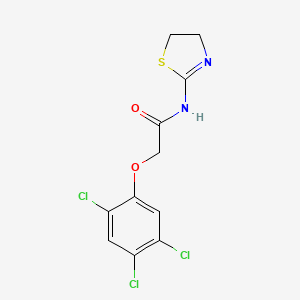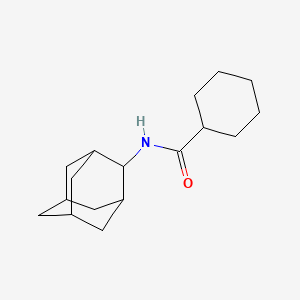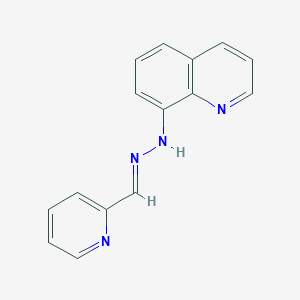![molecular formula C18H21NO4S B5767454 methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate, also known as MIIB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MIIB has been extensively studied for its biological and pharmacological properties, including its mechanism of action, biochemical and physiological effects, and advantages and limitations for laboratory experiments.
作用機序
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate exerts its biological effects by binding to and modulating the activity of ion channels, specifically the voltage-gated sodium channels (VGSCs). VGSCs are essential for the generation and propagation of action potentials in excitable cells such as neurons and muscle cells. This compound has been shown to selectively inhibit the activity of VGSCs, leading to a decrease in the excitability of cells and a reduction in neurotransmitter release.
Biochemical and Physiological Effects:
The inhibition of VGSCs by this compound has several biochemical and physiological effects. This compound has been shown to reduce the release of neurotransmitters such as glutamate and substance P, which are involved in pain signaling and inflammation. In addition, this compound has been found to decrease the expression of inflammatory cytokines and chemokines, suggesting that it may have anti-inflammatory properties. This compound has also been shown to reduce the excitability of neurons and muscle cells, leading to a decrease in action potential firing and muscle contraction.
実験室実験の利点と制限
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate has several advantages for laboratory experiments, including its selectivity for VGSCs, its ability to modulate the activity of ion channels, and its potential for drug discovery. However, this compound also has some limitations, including its low solubility in aqueous solutions and its potential for off-target effects.
将来の方向性
There are several future directions for the use of methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate in scientific research. One potential application is in the development of new drugs for the treatment of neurological disorders such as epilepsy and pain. This compound may also have potential applications in cancer research, as it has been shown to exhibit anti-tumor activity. In addition, further studies are needed to explore the potential anti-inflammatory properties of this compound and its effects on other ion channels and neurotransmitter systems. Overall, this compound has significant potential for further research and development in various fields.
合成法
The synthesis of methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate involves the reaction of 4-isobutylphenylsulfonyl chloride with 2-aminobenzoic acid methyl ester in the presence of a base such as triethylamine. The resulting product is purified by recrystallization, yielding this compound as a white crystalline solid with a melting point of 160-162°C.
科学的研究の応用
Methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate has been studied for its potential applications in various fields, including cancer research, neuroscience, and drug discovery. This compound has been shown to exhibit anti-tumor activity by inhibiting the growth of cancer cells and inducing apoptosis. In addition, this compound has been found to modulate the activity of ion channels, making it a promising candidate for the treatment of neurological disorders such as epilepsy and pain. This compound has also been identified as a potential lead compound for the development of new drugs due to its unique structure and pharmacological properties.
特性
IUPAC Name |
methyl 2-[[4-(2-methylpropyl)phenyl]sulfonylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21NO4S/c1-13(2)12-14-8-10-15(11-9-14)24(21,22)19-17-7-5-4-6-16(17)18(20)23-3/h4-11,13,19H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLJPJGHSZOMHFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=CC=C(C=C1)S(=O)(=O)NC2=CC=CC=C2C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21NO4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)

![N-{[(4-chloro-3-nitrophenyl)amino]carbonothioyl}butanamide](/img/structure/B5767395.png)

![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)
![methyl 4,5-dimethoxy-2-[(2-methylbenzoyl)amino]benzoate](/img/structure/B5767432.png)


![3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)

![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)
![N-[2-(4-cyanophenoxy)phenyl]-2-thiophenecarboxamide](/img/structure/B5767478.png)